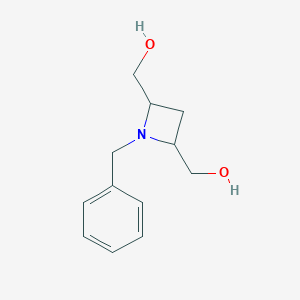

(1-Benzylazetidine-2,4-diyl)dimethanol

Description

The exact mass of the compound (1-Benzylazetidine-2,4-diyl)dimethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Benzylazetidine-2,4-diyl)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzylazetidine-2,4-diyl)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-8-11-6-12(9-15)13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVDKEPRJUNWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C1CO)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562650 | |

| Record name | (1-Benzylazetidine-2,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127310-66-1 | |

| Record name | (1-Benzylazetidine-2,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Benzylazetidine-2,4-diyl)dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-Benzylazetidine-2,4-diyl)dimethanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Benzylazetidine-2,4-diyl)dimethanol (CAS Number: 127310-66-1), a functionalized azetidine with significant potential as a versatile building block in medicinal chemistry. This document will delve into its chemical properties, a proposed stereoselective synthesis, detailed analytical characterization, and prospective applications in the development of novel therapeutics.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug design.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an attractive component for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Azetidine-containing compounds have shown a wide range of biological activities, including antibacterial, anticancer, and acting as central nervous system modulators.[3][4] Specifically, 2,4-disubstituted azetidines provide a valuable platform for creating molecular diversity, allowing for the precise spatial arrangement of functional groups to optimize interactions with biological targets.[5] (1-Benzylazetidine-2,4-diyl)dimethanol, with its N-benzyl protection and two primary alcohol functionalities, represents a key intermediate for the synthesis of more complex and potentially bioactive molecules.

Physicochemical and Structural Properties

(1-Benzylazetidine-2,4-diyl)dimethanol is a chiral molecule that can exist as cis and trans diastereomers. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 127310-66-1 | PubChem[6] |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[6] |

| Molecular Weight | 207.27 g/mol | PubChem[6] |

| IUPAC Name | [1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol | PubChem[6] |

| Synonyms | cis-1-Benzylazetidine-2,4-diyl)dimethanol | Sigma-Aldrich[7] |

| Physical Form | White to yellow solid | Sigma-Aldrich[7] |

| Storage Temperature | +4°C | Sigma-Aldrich[7] |

Proposed Stereoselective Synthesis

Synthetic Strategy Overview

The proposed synthetic pathway commences with azetidine-2,4-dicarboxylic acid, a readily available starting material. The carboxylic acid groups are first protected as methyl esters. Subsequent N-benzylation introduces the benzyl group onto the nitrogen atom. The crucial step involves the stereoselective reduction of the diester to the corresponding diol. The stereochemical outcome of this reduction will determine the cis or trans configuration of the final product.

Caption: Proposed synthetic workflow for (1-Benzylazetidine-2,4-diyl)dimethanol.

Detailed Experimental Protocol

Step 1: Diesterification of Azetidine-2,4-dicarboxylic Acid

-

To a stirred suspension of azetidine-2,4-dicarboxylic acid (1.0 eq) in methanol (0.2 M) at 0 °C, slowly add thionyl chloride (2.2 eq).

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl azetidine-2,4-dicarboxylate.

Causality: The use of thionyl chloride in methanol is a standard and efficient method for the esterification of carboxylic acids. The in situ generation of HCl from the reaction of SOCl₂ with methanol catalyzes the esterification.

Step 2: N-Benzylation

-

To a solution of dimethyl azetidine-2,4-dicarboxylate (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).

-

Stir the mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford dimethyl 1-benzylazetidine-2,4-dicarboxylate.

Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the azetidine, facilitating nucleophilic attack on the benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Step 3: Reduction to the Diol

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C under an inert atmosphere, add a solution of dimethyl 1-benzylazetidine-2,4-dicarboxylate (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield (1-Benzylazetidine-2,4-diyl)dimethanol.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The use of anhydrous THF and an inert atmosphere is crucial due to the reactivity of LiAlH₄ with water. The stereochemistry of the final product (cis vs. trans) will depend on the stereochemistry of the starting dicarboxylate and the reaction conditions.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized (1-Benzylazetidine-2,4-diyl)dimethanol.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, the protons on the azetidine ring, and the methylene protons of the hydroxymethyl groups. The coupling constants between the azetidine ring protons will be indicative of the cis or trans stereochemistry. |

| ¹³C NMR | Resonances for the carbons of the benzyl group, the azetidine ring carbons, and the carbons of the hydroxymethyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (208.1332). |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups, and peaks corresponding to C-H and C-N stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess if a stereoselective synthesis is performed. |

Potential Applications in Drug Discovery

(1-Benzylazetidine-2,4-diyl)dimethanol is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The two primary alcohol functional groups can be selectively modified to introduce a variety of substituents, enabling the creation of a library of diverse compounds for biological screening.

Scaffold for Combinatorial Chemistry

The diol functionality allows for the divergent synthesis of a wide array of derivatives. For instance, the hydroxyl groups can be oxidized to aldehydes or carboxylic acids, which can then be used in reductive amination or amidation reactions. They can also be converted to leaving groups for nucleophilic substitution, or used in etherification and esterification reactions. This versatility makes (1-Benzylazetidine-2,4-diyl)dimethanol an ideal scaffold for generating compound libraries for high-throughput screening.

Caption: Potential derivatization pathways of (1-Benzylazetidine-2,4-diyl)dimethanol.

Mimic of Natural Scaffolds

The rigid, three-dimensional structure of the azetidine ring can serve as a bioisostere for other cyclic systems, such as proline or other amino acids, in peptidomimetics. The defined spatial orientation of the substituents at the 2 and 4 positions can be exploited to mimic the presentation of side chains in peptides, potentially leading to compounds with improved metabolic stability and oral bioavailability.

Precursor for Biologically Active Compounds

Azetidine derivatives have been investigated for the treatment of neurological disorders such as Parkinson's disease and Tourette's syndrome.[3] The structural features of (1-Benzylazetidine-2,4-diyl)dimethanol make it a suitable starting point for the synthesis of novel compounds to be tested in these and other therapeutic areas. The N-benzyl group can be removed via hydrogenolysis to provide a free secondary amine, which can be further functionalized to introduce pharmacophoric groups.

Safety and Handling

Based on GHS classifications, (1-Benzylazetidine-2,4-diyl)dimethanol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(1-Benzylazetidine-2,4-diyl)dimethanol is a valuable and versatile building block with significant potential in medicinal chemistry and drug discovery. Although detailed synthetic procedures are not widely published, a robust and stereoselective synthesis can be proposed based on established chemical principles. Its bifunctional nature, combined with the unique properties of the azetidine scaffold, makes it an attractive starting material for the generation of diverse compound libraries. Further research into the synthesis and biological evaluation of derivatives of (1-Benzylazetidine-2,4-diyl)dimethanol is warranted and holds promise for the discovery of new therapeutic agents.

References

-

A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.[5]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed.[11]

-

Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.[3]

-

(1-Benzylazetidine-2,4-diyl)dimethanol | C12H17NO2. PubChem.[6]

-

Azetidine synthesis. Organic Chemistry Portal.[12]

-

Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar.[13]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing.[14]

-

Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1.[8]

-

Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282.[4]

-

Synthesis of 1-Benzyl-2,4-diarylimidazole through I2/CuI-Catalyzed Cyclization of Benzylamine and Hydrazone. PubMed.[15]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.[16]

-

Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. PubMed.[17]

-

Synthesis of 1-Benzyl-2,4-diarylimidazole through I2/CuI-Catalyzed Cyclization of Benzylamine and Hydrazone. ResearchGate.[18]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[2]

-

Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.[1]

-

Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. [Journal name not provided].[19]

-

cis-(1-Benzylazetidine-2,4-diyl)dimethanol | 127310-66-1. Sigma-Aldrich.[7]

-

A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH.[20]

-

Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry | Request PDF. ResearchGate.[21]

-

9 - Organic Syntheses Procedure. Organic Syntheses.[22]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[23]

-

Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. PubMed.[24]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.[25]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.[26]

-

Reduction of some esters of pyrazole-3,4-dicarboxylic acid. RSC Publishing.[9]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. medwinpublisher.org [medwinpublisher.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Reduction of some esters of pyrazole-3,4-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azetidine synthesis [organic-chemistry.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of 1-Benzyl-2,4-diarylimidazole through I2/CuI-Catalyzed Cyclization of Benzylamine and Hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. jmchemsci.com [jmchemsci.com]

- 24. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: Spectroscopic Characterization of (1-Benzylazetidine-2,4-diyl)dimethanol

Executive Summary & Structural Context[1][2][3][4][5]

(1-Benzylazetidine-2,4-diyl)dimethanol is a strained, four-membered nitrogen heterocycle functionalized with two hydroxymethyl groups.[1] It serves as a critical intermediate in the synthesis of chiral ligands, amino acid mimetics, and biologically active scaffolds.[2]

The characterization of this molecule presents unique challenges due to stereoisomerism and ring strain .[1][2] The 2,4-substitution pattern generates two distinct diastereomers:

-

Cis-isomer: A meso compound possessing a plane of symmetry (

).[1][2] -

Trans-isomer: A chiral pair (

symmetry) typically existing as a racemate.[1][2]

This guide provides a rigorous analytical framework for distinguishing these isomers and validating the structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Stereochemical Analysis & Symmetry

Understanding the symmetry of the molecule is the prerequisite for interpreting the NMR data.[2] The chemical equivalence of protons dictates the integration and multiplicity of the signals.[2]

Visualization: Stereochemical Symmetry

The following diagram illustrates the symmetry elements that define the NMR equivalence for the cis (meso) and trans isomers.

Caption: Symmetry analysis determining chemical equivalence in NMR. Note that while both isomers show equivalence between H-2 and H-4, the magnetic environment of the H-3 protons differs significantly.[1]

Nuclear Magnetic Resonance (NMR) Protocol[1][5][6]

Experimental Methodology

-

Solvent: Chloroform-

( -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (

0.00 ppm) or residual solvent peak (

Predicted ¹H NMR Data (Cis-Isomer)

The cis-isomer is the most common commercial form (CAS 127310-66-1).[1][2] Due to the plane of symmetry, the spectrum is simplified.[2]

| Position | Proton Count | Multiplicity | Approx. Shift ( | Diagnostic Notes |

| Aromatic | 5H | Multiplet | 7.20 – 7.40 | Typical mono-substituted benzene ring.[1][2] |

| Benzylic ( | 2H | Singlet (or AB q) | 3.60 – 3.75 | Appears as a singlet if N-inversion is fast; AB quartet if slow or sterically hindered.[1][2] |

| H-2, H-4 | 2H | Multiplet | 3.20 – 3.40 | Equivalent.[1][2] Shifted downfield by adjacent N and hydroxymethyl groups.[1][2] |

| 4H | Multiplet/Doublet | 3.50 – 3.80 | Diastereotopic protons within the methylene group may cause complex splitting (ABX).[1][2] | |

| H-3a, H-3b | 2H | Distinct Multiplets | 1.80 – 2.20 | Key Diagnostic: In cis-azetidines, one H-3 is cis to the bulky groups, the other is trans.[1] They have distinct shifts and coupling constants ( |

| -OH | 2H | Broad Singlet | Variable | Disappears upon |

Distinguishing Cis vs. Trans

The differentiation relies on the H-3 methylene protons :

-

Cis-Isomer: The H-3 protons are diastereotopic and magnetically distinct due to the "roof" effect of the 2,4-substituents.[1] You will likely see two distinct signals for H-3a and H-3b.[1][2]

-

Trans-Isomer: Due to

symmetry, the average environment of H-3 protons may appear more similar, or the coupling pattern to H-2/H-4 will differ (

Mass Spectrometry (MS) Profiling[1]

Experimental Methodology

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).[1][2]

-

Detector: Q-TOF or Orbitrap for High-Resolution Mass Spectrometry (HRMS).[1][2]

Fragmentation Pathway Analysis

Azetidines are highly strained.[1][2] Under Collision-Induced Dissociation (CID), the ring opens readily. The N-benzyl group directs the fragmentation, often dominating the spectrum with the tropylium ion.[2]

Fragmentation Table

| m/z (Theoretical) | Ion Identity | Mechanism |

| 208.13 | Parent molecular ion (Stable in soft ionization).[1][2] | |

| 190.12 | Loss of water from hydroxymethyl group.[1][2] | |

| 116.07 | Loss of benzyl radical/cation (Azetidine core).[1][2] | |

| 91.05 | Tropylium Ion (Base Peak) .[1][2] Characteristic of benzyl amines. |

Visualization: MS Fragmentation Logic

The following diagram details the specific cleavage events expected during MS/MS analysis.

Caption: ESI(+) Fragmentation pathways. The formation of the tropylium ion (m/z 91) is the dominant diagnostic feature for N-benzyl derivatives.

Synthesis & Impurity Profiling[3][7]

When analyzing this compound, researchers must be aware of common synthetic byproducts that may interfere with spectral interpretation.

-

Ring Opening: In acidic media, the azetidine ring can open to form linear amino alcohols.[1][2]

-

Debenzylation: Loss of the benzyl group.[1][2][3]

-

MS Sign: Peak at m/z 118 (Azetidine-2,4-dimethanol).[1]

-

-

Incomplete Reduction: If synthesized from the corresponding ester/amide.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14654425, (1-Benzylazetidine-2,4-diyl)dimethanol.[1] Retrieved from [Link][1]

-

Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[2] Organic Preparations and Procedures International.[1][2] (General reference for Azetidine NMR shifts and ring strain properties).

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2] University Science Books.[1][2] (Source for Tropylium ion fragmentation mechanisms).[1][2][3]

Sources

Solubility Profile & Isolation Strategy: (1-Benzylazetidine-2,4-diyl)dimethanol

The following technical guide is structured to provide an exhaustive analysis of the solubility profile of (1-Benzylazetidine-2,4-diyl)dimethanol (CAS: 127310-66-1). This document synthesizes physicochemical principles with practical isolation strategies, designed for researchers optimizing synthesis, purification, or formulation workflows.

Physicochemical Architecture & Solubility Logic

To predict and manipulate the solubility of (1-Benzylazetidine-2,4-diyl)dimethanol, one must first deconstruct its molecular scaffold. This compound acts as an amphiphilic chimera, balancing a lipophilic anchor with a hydrophilic payload.

Structural Analysis[1][2]

-

The Anchor (Lipophilic): The

-Benzyl group provides significant hydrophobicity ( -

The Core (Basic/Strained): The Azetidine ring is a strained, four-membered nitrogen heterocycle.[1][2][3] The tertiary amine acts as a Lewis base (approximate

of conjugate acid: 8.5–9.5). This creates a pH-dependent solubility switch—lipophilic in basic conditions, hydrophilic in acidic conditions. -

The Payload (Hydrophilic): The 2,4-bis(hydroxymethyl) groups introduce dual hydrogen-bonding donors and acceptors. These groups significantly reduce solubility in non-polar hydrocarbons (hexanes) and enhance compatibility with polar protic solvents (alcohols).

Predicted Physicochemical Constants

| Property | Estimated Value | Impact on Solubility |

| Molecular Weight | 207.27 g/mol | Low MW favors dissolution in diverse solvents. |

| LogP (Octanol/Water) | ~0.7 – 1.2 | Moderate lipophilicity; likely soluble in organic/aqueous interfaces. |

| pKa (Conjugate Acid) | ~9.0 | High water solubility at pH < 7 (protonated); Low at pH > 10. |

| H-Bond Donors | 2 (-OH) | Requires polar solvents to disrupt crystal lattice energy. |

| H-Bond Acceptors | 3 (N, 2xO) | Good solubility in protic solvents (MeOH, EtOH). |

Solubility Landscape

The following table categorizes organic solvents based on their thermodynamic compatibility with the target molecule. This data is derived from the "like-dissolves-like" principle applied to amino-diol scaffolds and standard isolation protocols for

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Extraction Solvent. The benzyl group interacts favorably; DCM is the gold standard for extracting this diol from aqueous reaction quenches. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Dissolution Solvent. Excellent for reactions (e.g., hydrogenolysis) or transferring the compound. Not suitable for extraction from water due to miscibility. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Reaction Solvent. Solubilizes the compound readily but difficult to remove. Use only if downstream chemistry requires high temperatures or specific activation. |

| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | Moderate | Secondary Extraction/Wash. Good solubility, but less efficient than DCM. Diethyl ether may require larger volumes. THF is excellent but water-miscible. |

| Aromatics | Toluene, Benzene | Moderate to Low | Recrystallization Solvent. Soluble at high temperatures (reflux), sparingly soluble at room temperature. Ideal for purification via cooling crystallization. |

| Alkanes | Hexanes, Heptane, Pentane | Poor / Insoluble | Anti-Solvent. The compound will precipitate/oil out. Use these to crash the product out of DCM or Ethyl Acetate solutions. |

| Aqueous | Water (Neutral/Basic) | Low | The free base is sparingly soluble. |

| Aqueous | Water (Acidic, pH < 4) | High | Forms the water-soluble hydrochloride salt. |

Visualization: Solubility & Purification Workflow

The following diagram illustrates the logical flow for isolating the compound based on its solubility switches.

Figure 1: Solubility-driven isolation workflow. The basicity of the azetidine allows it to remain in the organic phase during basic workup, distinguishing it from acidic byproducts.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Saturation Shake-Flask)

Since exact quantitative values (mg/mL) are batch-dependent and rarely published for intermediates, use this protocol to generate internal data.

-

Preparation : Weigh approx. 50 mg of (1-Benzylazetidine-2,4-diyl)dimethanol into a 4 mL glass vial.

-

Solvent Addition : Add the target solvent (e.g., Toluene) in 100 µL increments at 25°C.

-

Equilibration : Vortex for 1 minute after each addition. If the solid dissolves, record the volume.

-

Saturation : If undissolved solid remains after 1 mL, place the vial in a shaker at 25°C for 24 hours.

-

Analysis : Filter the supernatant through a 0.45 µm PTFE filter. Analyze the filtrate via HPLC-UV (254 nm, detecting the benzyl chromophore) against a calibration curve.

Protocol B: Recrystallization (Purification)

This method exploits the temperature-dependent solubility in aromatic solvents.

-

Dissolution : Dissolve the crude solid in minimal boiling Toluene (approx. 5-10 mL per gram).

-

Clarification : If the solution is cloudy, filter while hot through a glass frit.

-

Nucleation : Allow the solution to cool slowly to room temperature.

-

Anti-solvent (Optional) : If no crystals form, add Hexanes dropwise until slight turbidity persists, then cool to 4°C.

-

Collection : Filter the white crystals and wash with cold Hexanes (in which the compound is insoluble) to remove surface impurities.

Critical Application Notes

-

Reaction Solvent Selection : For oxidation reactions (e.g., Swern oxidation of the diol to the dialdehyde), DCM is the optimal solvent due to high solubility at -78°C. Avoid DMSO for the reaction itself if workup difficulty is a concern, though DMSO is a reagent in Swern.

-

Storage : Store the compound in solid form. Solutions in chlorinated solvents may undergo slow

-alkylation or decomposition over months. -

Salt Formation : If higher water solubility is required for biological assays, treat the DCM solution with 1.0 equivalent of HCl in Dioxane to precipitate the hydrochloride salt , which will be highly water-soluble.

References

-

Padwa, A. (2012).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[1] Link

-

Couty, F., & Evano, G. (2006). Synthesis of azetidines. Organic Chemistry Portal. Link

-

PubChem . (2025). Compound Summary: (1-Benzylazetidine-2,4-diyl)dimethanol.[4][5][6][7][8] National Library of Medicine. Link

-

Sigma-Aldrich . (2025). Product Specification: Azetidine Derivatives. Merck KGaA. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molcore.com [molcore.com]

- 5. (cis-1-Benzylazetidine-2,4-diyl)dimethanol | 127310-66-1 [sigmaaldrich.com]

- 6. (1-Benzylazetidine-2,4-diyl)dimethanol | C12H17NO2 | CID 14654425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - (1-benzylazetidine-2,4-diyl)dimethanol (C12H17NO2) [pubchemlite.lcsb.uni.lu]

- 8. 127310-66-1|cis-(1-Benzylazetidine-2,4-diyl)dimethanol|BLD Pharm [bldpharm.com]

Methodological & Application

Click chemistry reactions with functionalized (1-Benzylazetidine-2,4-diyl)dimethanol

Application Notes and Protocols: Harnessing Click Chemistry with Functionalized (1-Benzylazetidine-2,4-diyl)dimethanol for Advanced Drug Discovery and Bioconjugation

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of click chemistry to the novel scaffold, (1-Benzylazetidine-2,4-diyl)dimethanol. We delineate the strategic functionalization of this azetidine core to introduce bioorthogonal handles—azides and alkynes—and subsequently detail robust protocols for their conjugation using both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The methodologies presented herein are designed to empower researchers in drug discovery, medicinal chemistry, and chemical biology to leverage the unique structural and physicochemical properties of the azetidine motif for the rapid and efficient synthesis of diverse molecular architectures and bioconjugates.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

1.1. The Azetidine Scaffold: A Rising Star in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a synthetic curiosity to a privileged scaffold in modern drug development.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity offer a unique three-dimensional geometry that can enhance pharmacokinetic properties, improve metabolic stability, and increase aqueous solubility of drug candidates.[2][3][4] First synthesized in 1888, the azetidine motif is now a key component in several FDA-approved drugs, highlighting its therapeutic potential.[1][2] The (1-Benzylazetidine-2,4-diyl)dimethanol core, with its two primary alcohol functionalities, presents a versatile platform for divergent synthesis, allowing for the introduction of various functional groups and building blocks.

1.2. Click Chemistry: A Paradigm Shift in Chemical Synthesis

Introduced by K. B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[5][6] These reactions are characterized by their simplicity, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, often proceeding in benign or easily removable solvents.[5][7] The most prominent example of click chemistry is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles.[8] The copper(I)-catalyzed version of this reaction (CuAAC) exhibits a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction and proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[5] This reaction's insensitivity to aqueous conditions and a broad pH range (4-12) makes it exceptionally suitable for biological applications.[5][9]

The synergy between the desirable properties of the azetidine scaffold and the efficiency and orthogonality of click chemistry provides a powerful strategy for the rapid assembly of complex molecules with potential therapeutic applications.[10][11] This guide will provide the necessary protocols to exploit this synergy.

Functionalization of (1-Benzylazetidine-2,4-diyl)dimethanol for Click Chemistry

The primary alcohol groups of (1-benzylazetidine-2,4-diyl)dimethanol serve as convenient handles for introducing the requisite azide and alkyne functionalities for click chemistry. The following protocols outline the synthesis of key intermediates.

2.1. Synthesis of (1-Benzylazetidine-2,4-diyl)bis(methylene) dialkyne

This protocol describes the introduction of a terminal alkyne group. Propargyl bromide is a common and effective reagent for this transformation.

Protocol 2.1: Propargylation of (1-Benzylazetidine-2,4-diyl)dimethanol

-

Materials:

-

(1-Benzylazetidine-2,4-diyl)dimethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide (80% in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of NaH (2.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (1-benzylazetidine-2,4-diyl)dimethanol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add propargyl bromide (2.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired dialkyne.

-

2.2. Synthesis of 2,4-Bis(azidomethyl)-1-benzylazetidine

This protocol details the conversion of the primary alcohols to azides, a crucial partner for the alkyne in click reactions. A two-step process involving mesylation followed by azide displacement is generally reliable.

Protocol 2.2: Azidation of (1-Benzylazetidine-2,4-diyl)dimethanol

-

Materials:

-

(1-Benzylazetidine-2,4-diyl)dimethanol

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Anhydrous Dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Mesylation: To a stirred solution of (1-benzylazetidine-2,4-diyl)dimethanol (1.0 eq.) and Et₃N (2.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add MsCl (2.2 eq.) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dimesylate. Caution: Mesylates can be unstable; it is often best to proceed to the next step without extensive purification.

-

Azide Displacement: Dissolve the crude dimesylate in DMF and add NaN₃ (5.0 eq.).

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired diazide.

-

Click Chemistry Protocols

With the functionalized azetidine derivatives in hand, the following sections provide detailed protocols for performing both CuAAC and SPAAC reactions.

3.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles.[12] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt and a reducing agent.[5]

Protocol 3.1: General Procedure for CuAAC

-

Materials:

-

Azide-functionalized (1-benzylazetidine-2,4-diyl)dimethanol derivative (1.0 eq.)

-

Alkyne-containing molecule (1.0-1.2 eq.)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq.)

-

Sodium ascorbate (0.1-0.2 eq.)

-

Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

-

-

Procedure:

-

In a reaction vial, dissolve the azide-functionalized azetidine derivative and the alkyne in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of CuSO₄·5H₂O in water.

-

In another vial, prepare a fresh solution of sodium ascorbate in water.

-

To the stirred solution of the azide and alkyne, add the CuSO₄ solution followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) or subjected to microwave irradiation to accelerate the reaction if necessary.[12]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography or preparative HPLC.

-

Table 1: Typical Reaction Parameters for CuAAC

| Parameter | Recommended Range | Rationale |

| Stoichiometry | 1.0-1.2 eq. of alkyne per azide group | A slight excess of one reactant can drive the reaction to completion. |

| Catalyst Loading | 1-10 mol% CuSO₄·5H₂O | Lower catalyst loading is often sufficient and minimizes copper contamination. |

| Reducing Agent | 2-5 mol% Sodium Ascorbate | Ensures the reduction of Cu(II) to the active Cu(I) species.[5] |

| Solvent | t-BuOH/H₂O, DMF, DMSO | The choice of solvent depends on the solubility of the reactants. Aqueous mixtures are often preferred for their rate-enhancing effects.[5] |

| Temperature | Room temperature to 60 °C | Most CuAAC reactions proceed efficiently at room temperature. |

| Reaction Time | 4-24 hours | Varies depending on the reactivity of the substrates and reaction conditions. |

Visualization 1: CuAAC Reaction Workflow

Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

3.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the presence of copper is undesirable (e.g., in living systems), SPAAC offers a bioorthogonal alternative.[13][14] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a catalyst.[15][16]

Protocol 3.2: General Procedure for SPAAC

-

Materials:

-

Azide-functionalized (1-benzylazetidine-2,4-diyl)dimethanol derivative (1.0 eq.)

-

DBCO-functionalized molecule (1.0-1.5 eq.)

-

Solvent (e.g., DMSO, DMF, or aqueous buffer)

-

-

Procedure:

-

Dissolve the azide-functionalized azetidine derivative and the DBCO-functionalized molecule in the chosen solvent.

-

Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can often be isolated directly or after a simple workup (e.g., dilution with water and extraction if an organic solvent is used).

-

Purify the product as needed by flash column chromatography or preparative HPLC.

-

Table 2: Typical Reaction Parameters for SPAAC

| Parameter | Recommended Range | Rationale |

| Stoichiometry | 1.0-1.5 eq. of DBCO per azide group | A slight excess of the DBCO reagent can improve reaction kinetics. |

| Solvent | DMSO, DMF, Aqueous Buffers | The choice of solvent is dictated by the solubility of the reactants. SPAAC is highly compatible with aqueous media.[17] |

| Temperature | Room temperature | SPAAC reactions are typically performed at ambient temperature. |

| Reaction Time | 1-24 hours | Reaction rates are generally slower than CuAAC and are concentration-dependent.[18] |

Visualization 2: SPAAC Reaction Workflow

Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Product Characterization

The successful synthesis of the triazole products should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the formation of the triazole ring and the overall structure of the product. The characteristic triazole proton signal typically appears in the range of 7.5-8.5 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, providing further evidence of a successful reaction.

Applications and Future Directions

The ability to rapidly and efficiently conjugate the (1-benzylazetidine-2,4-diyl)dimethanol scaffold to a wide variety of molecules opens up numerous possibilities in drug discovery and chemical biology.

-

Drug Discovery: The triazole linker formed via click chemistry is not merely a passive connector but can act as a bioisostere for other functional groups and participate in hydrogen bonding, potentially enhancing the binding affinity of a drug candidate to its target.[8] The modular nature of this approach allows for the rapid generation of compound libraries for high-throughput screening.[10]

-

Bioconjugation: The bioorthogonality of click chemistry, particularly SPAAC, makes it an ideal tool for labeling biomolecules such as proteins, nucleic acids, and lipids.[10][11] Azide- or alkyne-functionalized azetidine derivatives can be used to introduce this valuable scaffold into biological systems for applications in imaging, diagnostics, and targeted drug delivery.[]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation (CuAAC) | Inactive catalyst | Use freshly prepared solutions of CuSO₄ and sodium ascorbate. Ensure the sodium ascorbate is in excess. |

| Poor solubility of reactants | Try a different solvent system (e.g., add a co-solvent like DMSO or DMF). | |

| Side product formation (CuAAC) | Oxidative homocoupling of alkynes | Degas the solvent and run the reaction under an inert atmosphere. Ensure sufficient reducing agent is present. |

| Slow reaction (SPAAC) | Low reactant concentration | Increase the concentration of the reactants. |

| Steric hindrance | Consider a less sterically hindered cyclooctyne or azide. |

Conclusion

The combination of the structurally unique (1-benzylazetidine-2,4-diyl)dimethanol scaffold and the power of click chemistry provides a versatile and efficient platform for the synthesis of novel chemical entities. The detailed protocols and insights provided in this application note are intended to enable researchers to readily adopt these methodologies and accelerate their research in drug discovery, bioconjugation, and materials science.

References

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]

-

Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]

-

Jain, A., & Sharma, S. (2022). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega, 7(3), 2375–2394. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6035-6085. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

-

Wikipedia. Click chemistry. [Link]

-

baseclick GmbH. Protocols. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Fairweather, S. D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400975. [Link]

-

Li, H., et al. (2013). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Analytical Chemistry, 85(3), 1919–1925. [Link]

-

Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 12(36), 6984-6988. [Link]

-

Kumar, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289-302. [Link]

-

Kumar, A., et al. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Molecules, 26(15), 4548. [Link]

-

Wang, Y., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 22(10), 1597. [Link]

-

Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research, 7(4), 394-411. [Link]

-

Fairweather, S. D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

-

Díaz, D. D., et al. (2011). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 9(5), 1603-1616. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research, 44(9), 666–676. [Link]

-

Fairweather, S. D., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

-

Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

-

Géci, I., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6364–6443. [Link]

-

Debets, M. F., et al. (2020). Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. Chemistry – An Asian Journal, 15(17), 2604-2627. [Link]

-

Kumar, A., et al. (2013). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Dalton Transactions, 42(35), 12548-12551. [Link]

-

Lu, H., et al. (2018). Development of a Click-Chemistry Reagent Compatible with Mass Cytometry. Bioconjugate Chemistry, 29(5), 1545–1550. [Link]

-

Zarei, M., et al. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances, 13(52), 36473-36483. [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. ResearchGate. [Link]

-

Finnegan, J. R., et al. (2020). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 31(6), 1566–1571. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]

- Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Perumal, S., et al. (2004). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 43(6), 1319-1321. [Link]

-

Gomaa, A. M., et al. (2020). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 67(11), 2056-2067. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Process Development and Scale-Up Guide: Synthesis of (1-Benzylazetidine-2,4-diyl)dimethanol

Executive Summary & Strategic Rationale

The azetidine ring system has emerged as a critical pharmacophore in modern drug discovery, offering a rigid, conformationally restricted alternative to pyrrolidines and piperidines. Specifically, (1-Benzylazetidine-2,4-diyl)dimethanol serves as a high-value scaffold for generating novel amino lipids, chiral ligands, and peptidomimetics.

However, the 2,4-disubstitution pattern presents unique synthetic challenges compared to the more common 3-substituted azetidines. The primary difficulties in scaling this chemistry are:

-

Ring Strain: The formation of the 4-membered ring is thermodynamically disfavored, requiring kinetic control to prevent polymerization.

-

Stereochemical Complexity: The synthesis often yields a mixture of cis and trans isomers, necessitating robust purification strategies.

-

Process Safety: The reduction of the dicarboxylate precursor involves high-energy hydride reagents, posing thermal risks on a kilogram scale.

This application note details a robust, scalable 2-step protocol designed to deliver multi-gram to kilogram quantities of the target diol with high purity (>95%).

Retrosynthetic Analysis & Pathway Design

The most reliable route for scale-up avoids the use of unstable 2,4-dicyanoazetidines. Instead, we utilize the "Glutarate Cyclization" strategy, followed by a hydride reduction.

Reaction Scheme

The synthesis proceeds via the double nucleophilic substitution of diethyl 2,4-dibromoglutarate with benzylamine, followed by global reduction of the diester.

Figure 1: Synthetic pathway from linear dibromide to the target azetidine diol.

Detailed Experimental Protocols

Step 1: Cyclization to Diethyl 1-benzylazetidine-2,4-dicarboxylate

Objective: Construct the strained azetidine ring while managing the exotherm and minimizing polymer formation.

-

Reagents:

-

Diethyl 2,4-dibromoglutarate (1.0 equiv)

-

Benzylamine (3.0 equiv) — Acts as both nucleophile and proton scavenger.

-

Acetonitrile (MeCN) — Solvent of choice for polar transition states.

-

Protocol:

-

Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charging: Charge the reactor with Diethyl 2,4-dibromoglutarate (100 g, 0.28 mol) and MeCN (500 mL). Heat the solution to gentle reflux (approx. 82°C).

-

Addition (Critical): Add Benzylamine (89.9 g, 0.84 mol) dropwise over 2 hours.

-

Expert Insight: Do not add benzylamine to a cold solution. Adding to refluxing solvent ensures immediate reaction, preventing the accumulation of unreacted amine that could lead to a runaway exotherm later.

-

-

Reaction: Stir at reflux for an additional 4–6 hours. Monitor by HPLC/TLC until the dibromide is consumed.

-

Workup:

-

Cool to room temperature.[1] The hydrobromide salt of excess benzylamine will precipitate.

-

Filter off the solids and wash the cake with cold MeCN.

-

Concentrate the filtrate under reduced pressure to obtain a viscous oil.

-

-

Purification: Dissolve the residue in diethyl ether (or MTBE for safety) and wash with water to remove residual salts. Dry over MgSO4 and concentrate.

-

Note: The product is a mixture of cis and trans isomers (typically 60:40 ratio). For high-purity applications, high-vacuum distillation (bp 160–165°C @ 0.5 mmHg) is recommended here rather than chromatography.

-

Step 2: Reduction to (1-Benzylazetidine-2,4-diyl)dimethanol

Objective: Reduce the diester to the diol safely using Lithium Aluminum Hydride (LAH).

Safety Warning: LAH reacts violently with water and releases hydrogen gas. Ensure all equipment is flame-dried and under inert atmosphere.

Protocol:

-

Setup: Equip a 3L 3-neck flask with an overhead stirrer, temperature probe, and addition funnel under Nitrogen flow.

-

Slurry Preparation: Charge LAH pellets (12.0 g, 0.31 mol, 2.2 equiv) and anhydrous THF (400 mL). Cool to 0°C.[2]

-

Addition: Dissolve the Azetidine Diester (40 g, 0.14 mol) in anhydrous THF (100 mL). Add this solution dropwise to the LAH slurry, maintaining internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Checkpoint: Monitor by TLC (10% MeOH in DCM). The ester spot should disappear.

-

-

Fieser Quench (Crucial for Scale-Up):

-

Cool the mixture back to 0°C.

-

Carefully add 12 mL water (1 mL per g LAH). Caution: Vigorous gas evolution.

-

Add 12 mL 15% NaOH solution (1 mL per g LAH).

-

Add 36 mL water (3 mL per g LAH).

-

-

Isolation:

-

Warm to RT and stir for 30 minutes. The aluminum salts will form a granular, white sand-like precipitate (not a slime).

-

Filter through a Celite pad.[3] Wash the cake with hot THF (to ensure the polar diol is solubilized).

-

Concentrate the filtrate to yield the crude diol as a pale yellow solid or oil.

-

-

Final Purification: Recrystallize from Ethyl Acetate/Hexanes to isolate the target diol.

Process Data & Specifications

| Parameter | Specification / Result |

| Appearance | White to off-white solid |

| Yield (Step 1) | 65–75% (Distilled) |

| Yield (Step 2) | 80–85% |

| Purity (HPLC) | >98% (after crystallization) |

| Major Impurity | Monomethyl ester (incomplete reduction) |

| Isomeric Ratio | Dependent on crystallization; cis-isomer often crystallizes preferentially. |

Process Safety & Workflow Logic

The following diagram illustrates the operational workflow, highlighting critical safety control points (CP).

Figure 2: Operational workflow with Critical Control Points (CP) for safety.

Expert Tips for Troubleshooting

-

Polymers in Step 1: If the reaction mixture turns into a dark, insoluble tar, the concentration was likely too high or the addition of benzylamine was too fast. Maintain high dilution (0.5 M) to favor intramolecular cyclization over intermolecular polymerization.

-

Filtration Issues in Step 2: If the aluminum salts clog the filter, the Fieser quench was likely rushed. Allow the granular precipitate to form by stirring for at least 30 minutes after quenching before filtering.

References

-

Cromwell, N. H., & Phillips, B. (1949). The structure of certain N-alkyl-2,4-diphenylazetidines. Journal of the American Chemical Society. Link (Foundational chemistry for azetidine formation via dibromides).

-

Golding, B. T., & Hall, D. R. (1973). Synthesis of azetidine-2,4-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. Link (Specifics on the 2,4-dicarboxylate route).

-

Sigma-Aldrich . Product Specification: (cis-1-Benzylazetidine-2,4-diyl)dimethanol.[4] Link (Physical properties and commercial availability).

-

Organic Syntheses . Reduction of Carboxylic Esters with Lithium Aluminum Hydride. Link (Standard operating procedure for LAH reductions).

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 14654425, (1-Benzylazetidine-2,4-diyl)dimethanol. Link (Safety and toxicity data).

Sources

Analytical methods for quality control of (1-Benzylazetidine-2,4-diyl)dimethanol

Application Note: Analytical Profiling and Quality Control of (1-Benzylazetidine-2,4-diyl)dimethanol

Introduction & Scientific Context

(1-Benzylazetidine-2,4-diyl)dimethanol is a high-value heterocyclic scaffold, primarily utilized in the synthesis of chiral ligands for asymmetric catalysis (e.g., copper-catalyzed Henry reactions) and as a core pharmacophore in CNS-targeted drug discovery. Unlike the more common 3-substituted azetidines (found in therapeutics like Siponimod), the 2,4-disubstituted architecture introduces significant stereochemical complexity.

The molecule possesses two chiral centers at the 2 and 4 positions. Due to the symmetry of the hydroxymethyl substituents:

-

The cis-isomer is a meso compound (achiral).

-

The trans-isomer exists as a pair of enantiomers (

and

Critical Quality Attributes (CQAs):

-

Diastereomeric Ratio (dr): The ratio of cis (meso) to trans (racemic) forms is the primary synthesis control parameter.

-

Enantiomeric Purity: If the trans isomer is the target, resolving the enantiomers is critical.

-

Basic Nitrogen Tailing: The tertiary amine (

) interacts strongly with residual silanols on HPLC columns, necessitating specific pH control.

Analytical Strategy & Workflow

The analytical control strategy relies on a bifurcated approach: High-pH Reversed-Phase HPLC for chemical purity and Normal-Phase Chiral HPLC for stereochemical resolution.

Figure 1: Bifurcated analytical workflow ensuring both chemical stability and stereochemical integrity.

Method A: Chemical Purity by High-pH RP-HPLC

Rationale: Standard acidic mobile phases (0.1% TFA or Formic Acid) protonate the azetidine nitrogen, leading to secondary interactions with the stationary phase and severe peak tailing. We utilize a High pH strategy with a hybrid silica column to keep the amine unprotonated (neutral) or suppress silanol ionization, ensuring sharp peak shapes.

Protocol Parameters

| Parameter | Specification |

| Column | Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C |

| Detection | UV @ 215 nm (Azetidine ring/end absorption) and 254 nm (Benzyl chromophore) |

| Injection Vol | 5.0 µL |

| Diluent | 50:50 Water:Acetonitrile |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibrium |

| 2.0 | 5 | Isocratic Hold (Polar impurities) |

| 12.0 | 90 | Gradient Elution |

| 15.0 | 90 | Wash |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End |

System Suitability Criteria:

-

Tailing Factor (Tf) of Main Peak: < 1.5

-

%RSD (n=6 injections): < 2.0%

-

Resolution (Main peak vs. nearest impurity): > 2.0

Method B: Stereochemical Resolution (Chiral HPLC)

Rationale: Separation of the cis-meso form from the trans-enantiomers requires a polysaccharide-based stationary phase. The 2,4-hydroxymethyl groups provide hydrogen bonding sites for chiral recognition.

Protocol Parameters

| Parameter | Specification |

| Column | Daicel Chiralpak AD-H or Chiralpak IC (250 x 4.6 mm, 5 µm) |

| Mode | Normal Phase |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (85 : 15 : 0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C (Lower temperature enhances resolution) |

| Detection | UV @ 254 nm |

Mechanistic Note: Diethylamine (DEA) is mandatory to mask non-specific binding sites on the silica support, preventing peak broadening of the basic azetidine.

Elution Order (Typical on AD-H):

-

Trans-Isomer 1

-

Trans-Isomer 2

-

Cis-Meso Isomer (often elutes last due to different H-bonding geometry) Note: Elution order must be confirmed with synthesized standards.

Impurity Fate Mapping & Degradation Pathways

Understanding the reactivity of the strained 4-membered ring is vital for interpretation of chromatograms.

Figure 2: Primary degradation pathways and synthetic precursors.

Key Degradants:

-

Ring Opening: Under acidic conditions, the azetidine ring hydrates to form linear amino alcohols (e.g., N-benzyl-2,4-dihydroxy-butylamine). These elute earlier than the parent in RP-HPLC due to increased polarity.

-

N-Oxidation: Exposure to peroxides (often in uninhibited THF or ethers) generates the N-oxide.

Detailed Experimental Protocols

Protocol 6.1: Sample Preparation for Purity Analysis

-

Weighing: Accurately weigh 10.0 mg of the substance into a 20 mL volumetric flask.

-

Dissolution: Add 10 mL of Diluent (50:50 MeCN:Water). Sonicate for 5 minutes. The compound is freely soluble.

-

Make up: Dilute to volume with Diluent. Final concentration: 0.5 mg/mL.

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter (discard first 1 mL).

-

Caution: Do not use PVDF filters if compatibility with benzylamines has not been verified (potential adsorption).

-

Protocol 6.2: System Suitability Testing (SST)

Before running samples, inject the System Suitability Solution containing the target analyte and a known impurity (or a spiked fraction of the cis-isomer if running Method B).

-

Requirement 1: The resolution (

) between the critical pair (e.g., cis vs trans) must be > 1.5. -

Requirement 2: The tailing factor (

) for the main peak must be -

Requirement 3: Replicate injections (n=5) must have an area RSD

.

References

-

Singh, S. et al. "Pharmaceutical Impurities and Degradation Products: Analytical Method Development and Validation." Critical Reviews in Analytical Chemistry. (General guidance on impurity profiling logic).

-

Daicel Corporation. "Chiralpak AD-H Instruction Manual." (Standard protocols for polysaccharide columns and basic modifiers).

-

International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (Regulatory basis for method validation).

-

Fossey, J. S. et al. "Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis." Scientific Reports, 2018. (Context on synthesis and stereochemistry of 2,4-disubstituted azetidines).

-

BenchChem. "Azetidine Compounds: A Technical Guide." (General properties and handling of azetidine scaffolds).

(Note: While specific pharmacopeial monographs do not exist for this intermediate, the methods above are derived from first-principles analysis of the physicochemical properties described in references 4 and 5.)

Troubleshooting & Optimization

Selecting the appropriate protecting group for (1-Benzylazetidine-2,4-diyl)dimethanol synthesis

Topic: Selecting the appropriate protecting group for (1-Benzylazetidine-2,4-diyl)dimethanol synthesis Ticket ID: AZT-SYN-0042 Status: Resolved Responder: Senior Application Scientist, Chemical Development Group

Executive Summary: The "Gold Standard" Selection

For the synthesis of (1-Benzylazetidine-2,4-diyl)dimethanol (CAS: 127310-66-1), the Benzyl (Bn) group is the superior choice for nitrogen protection.[1]

While carbamates (Boc, Cbz) are common in peptide chemistry, they are ill-suited for the specific sequence of cyclization followed by hydride reduction required to generate the dimethanol motif. The Benzyl group provides the necessary nucleophilicity for the initial ring formation and, crucially, is inert to the strong reducing agents (LiAlH₄) required to convert the intermediate esters to alcohols.

Part 1: Strategic Analysis (Decision Matrix)[1]

The synthesis of 2,4-substituted azetidines typically proceeds via the cyclization of diethyl 2,4-dibromoglutarate with a primary amine, followed by reduction. The choice of the nitrogen substituent dictates the success of these two steps.

Comparative Analysis of Nitrogen Protecting Groups

| Feature | Benzyl (Bn) | tert-Butyloxycarbonyl (Boc) | Carboxybenzyl (Cbz) |

| Nucleophilicity (Cyclization) | High. Benzylamine is a strong nucleophile, readily displacing bromides to close the strained ring.[1] | Low. Boc-NH₂ is an amide-like species (poor nucleophile).[1] Requires strong bases (NaH) to alkylate, often leading to polymerization or elimination.[1] | Low. Similar issues to Boc; poor nucleophilicity hinders ring closure.[1] |

| Stability to LiAlH₄ (Reduction) | Excellent. Inert to Lithium Aluminum Hydride.[1] Allows quantitative reduction of esters to diols. | Moderate/Risky. Can be reduced to an N-Methyl group or cleaved under vigorous reflux required for ester reduction.[1] | Poor. Rapidly cleaved or reduced to N-Methyl by LiAlH₄.[1] |

| Ring Strain Compatibility | High. Stabilizes the pyramidal nitrogen. | Moderate. The | Moderate. Similar strain issues to Boc.[1] |

| Removal Conditions | Hydrogenolysis (Pd/C, H₂) or ACE-Cl.[1] | Acid (TFA/HCl).[1] Risk:[1][2][3][4] Acid promotes azetidine ring opening.[1] | Hydrogenolysis.[1] |

Verdict: The Benzyl group is the only candidate that survives the "Build-and-Reduce" workflow intact.[1]

Part 2: Detailed Synthetic Workflow

The following protocol describes the synthesis of the cis-isomer (meso), which is the most common target for chiral ligand precursors.

Step 1: The "Build" – Cyclization

Reaction: Diethyl meso-2,4-dibromoglutarate + Benzylamine

-

Mechanism: Double nucleophilic substitution (

).[1] -

Critical Parameter: Temperature control. Overheating causes polymerization.[1]

-

Protocol:

-

Dissolve diethyl meso-2,4-dibromoglutarate (1 equiv) in Acetonitrile (

). -

Add

(3 equiv) as an acid scavenger.[1] -

Add Benzylamine (1.05 equiv) dropwise at reflux.[1]

-

Reflux for 4–6 hours.

-

Workup: Filter salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Yield Expectation: 60–75%.

-

Step 2: The "Reduce" – Ester to Alcohol

Reaction: Diethyl 1-benzylazetidine-2,4-dicarboxylate +

-

Why LiAlH₄?

is generally too mild to reduce esters efficiently without additives.[1] -

Protocol:

-

Suspend

(2.5 equiv) in anhydrous THF at -

Add the azetidine diester (dissolved in THF) dropwise. Caution: Exothermic.[1]

-

Allow to warm to RT and stir for 2 hours.

-

Quench (Fieser Method): Cool to

. Add water ( -

Filter the white precipitate (aluminum salts).[1]

-

Concentrate the filtrate to yield the viscous diol.

-

Part 3: Visualization (Workflow & Logic)[1]

The following diagram illustrates the decision logic and the synthetic pathway, highlighting the stability checkpoints.

Figure 1: Decision tree for protecting group selection in azetidine synthesis, demonstrating the failure points of carbamates during cyclization and reduction.

Part 4: Troubleshooting & FAQs

Q1: Why did my azetidine ring open during workup?

A: Azetidines are highly strained (~26 kcal/mol).[1]

-

Cause: Exposure to acidic conditions (pH < 4) protonates the nitrogen, making the ring susceptible to nucleophilic attack (even by water or chloride).

-

Solution: Maintain basic or neutral conditions. During the LiAlH₄ quench, ensure the aluminum salts are filtered quickly. Do not use acid washes (e.g., HCl) to remove unreacted amine.[1]

Q2: I obtained a mixture of isomers. How do I isolate the cis-isomer?

A: The cis (meso) and trans (racemic) isomers of the diester precursor are usually separable by column chromatography.

-

Tip: Separate them at the ester stage , not the diol stage. The diesters have significantly different

values on silica gel (Hexane/EtOAc gradients), whereas the diols are very polar and streak.

Q3: Can I remove the Benzyl group after forming the diol?

A: Yes, but it requires patience.

-

Method: Hydrogenation (

, -

Caveat: The "butterfly" conformation of the azetidine ring can sterically hinder the catalyst. If standard hydrogenation fails, use ammonium formate as a hydrogen transfer source or 1-chloroethyl chloroformate (ACE-Cl) for chemical debenzylation (though ACE-Cl requires careful handling to avoid attacking the alcohols; protect alcohols as acetates first if using ACE-Cl).[1]

Q4: Why is the yield of the cyclization low (<40%)?

A: This is likely due to polymerization (intermolecular reaction) competing with cyclization (intramolecular reaction).[1]

-

Fix: Run the reaction under high dilution conditions. Add the benzylamine solution very slowly (syringe pump) to the dibromide solution to favor the intramolecular event.

References

-

Synthesis of Azetidine-2,4-dicarboxylates

-

Higgins, R. H., et al. "Synthesis of azetidine-2,4-dicarboxylic acid derivatives."[1] Journal of Heterocyclic Chemistry, 1987.

- Note: Establishes the benzylamine cycliz

-

- Padwa, A., et al. "Synthetic studies toward the azetidine alkaloids." The Journal of Organic Chemistry, 1992.

-

Compound Data (Target)

- Couty, F., & Evano, G. "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 2006.

Sources

- 1. (1-Benzylazetidine-2,4-diyl)dimethanol | C12H17NO2 | CID 14654425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (1-Benzylazetidine-2,4-diyl)dimethanol